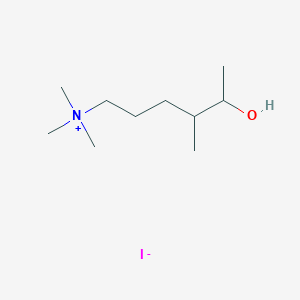
Aluminum gallium magnesium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum gallium magnesium oxide is a compound that combines the elements aluminum, gallium, and magnesium with oxygen. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. The combination of these elements results in a material with distinct chemical and physical characteristics that make it suitable for a range of scientific and industrial applications.
Métodos De Preparación
The synthesis of aluminum gallium magnesium oxide can be achieved through various methods, including solvothermal reactions, solid-phase reactions, and chemical co-precipitation. One common synthetic route involves the reaction between gallium acetylacetonate and aluminum isopropoxide in a solvent such as 1,4-butanediol at elevated temperatures (around 240°C) . This method allows for the formation of nanocrystalline materials with controlled compositions and structures. Industrial production methods may involve high-temperature solid-phase reactions, where the precursor materials are mixed and heated to form the desired oxide compound .
Análisis De Reacciones Químicas
Aluminum gallium magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with alkali metal oxides at high temperatures to form compounds such as sodium gallate (NaGaO2) and magnesium gallate (MgGa2O4) . Common reagents used in these reactions include alkali metal hydroxides and chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include mixed metal oxides and spinel structures .
Aplicaciones Científicas De Investigación
Aluminum gallium magnesium oxide has a wide range of scientific research applications. In the field of materials science, it is used for its excellent photocatalytic properties and its ability to function as a transparent conducting oxide . In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biosensors . Additionally, it has applications in the electronics industry, particularly in the development of ultraviolet (UV) photodetectors and other optoelectronic devices . Its unique properties make it a valuable material for various technological advancements.
Mecanismo De Acción
The mechanism of action of aluminum gallium magnesium oxide involves its interaction with light and other electromagnetic radiation. The compound’s ability to absorb and emit light in the UV range is due to its electronic structure and the presence of localized surface plasmon resonances (LSPRs) . These resonances enhance the compound’s photocatalytic activity and make it effective in applications such as UV photodetectors and photocatalysis. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the interaction with specific molecular structures in biological systems .
Comparación Con Compuestos Similares
Aluminum gallium magnesium oxide can be compared to other similar compounds, such as gallium oxide (Ga2O3), aluminum oxide (Al2O3), and magnesium oxide (MgO). Each of these compounds has unique properties and applications. For example, gallium oxide is known for its high thermal stability and wide bandgap, making it suitable for high-power electronic devices . Aluminum oxide is widely used as a catalyst and in ceramic materials due to its high hardness and chemical resistance . Magnesium oxide is commonly used as a refractory material and in the production of magnesium metal . The combination of these elements in this compound results in a material with enhanced properties and a broader range of applications.
Propiedades
Número CAS |
59871-73-7 |
|---|---|
Fórmula molecular |
AlGaMgO4 |
Peso molecular |
185.01 g/mol |
Nombre IUPAC |
aluminum;gallium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Al.Ga.Mg.4O/q2*+3;+2;4*-2 |
Clave InChI |
CUTMNLVLBCXFKH-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




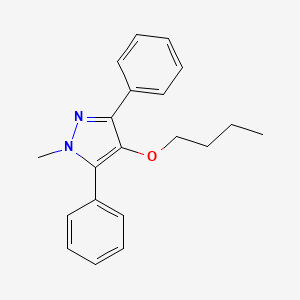



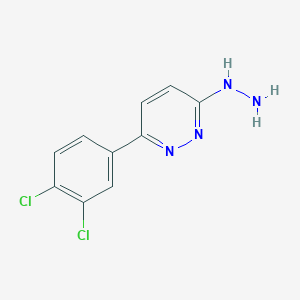
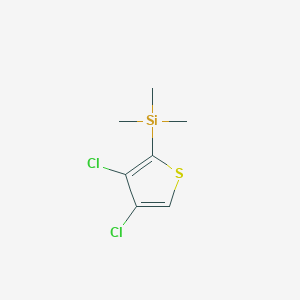
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
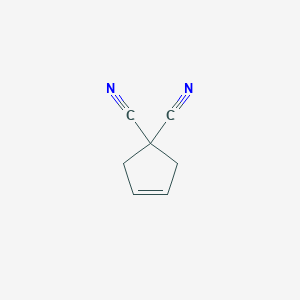
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
